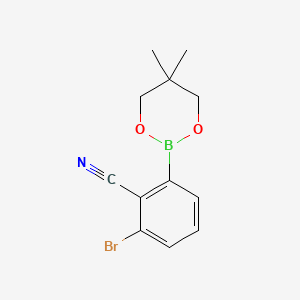

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester

Description

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester (CAS 883899-07-8) is a boronic ester derivative with the molecular formula C₁₂H₁₃BBrNO₂ and a molecular weight of 293.95 . Structurally, it features a bromo substituent at the 3-position and a cyano group at the 2-position on the phenyl ring, coupled with a neopentyl glycol (2,2-dimethyl-1,3-propanediol) ester group at the boron center. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where boronic esters act as key nucleophilic partners. The neopentyl glycol ester group confers distinct steric and electronic properties, enhancing reactivity and stereochemical control compared to other boronic esters .

Properties

IUPAC Name |

2-bromo-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)10-4-3-5-11(14)9(10)6-15/h3-5H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULSSICMSNLRST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467544 | |

| Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883899-07-8 | |

| Record name | 3-BROMO-2-CYANOPHENYLBORONIC ACID NEOPENTYL GLYCOL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester typically involves the reaction of 3-bromo-2-cyanophenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The esterification process is usually facilitated by the presence of a dehydrating agent such as molecular sieves .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester undergoes several types of chemical reactions, including:

Oxidation: Conversion to the corresponding alcohol.

Reduction: Formation of the corresponding amine.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Typically involves reagents like hydrogen peroxide or sodium periodate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often employs palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: Produces the corresponding phenol.

Reduction: Yields the corresponding amine.

Substitution: Forms various substituted phenylboronic esters depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions :

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is extensively used as a reagent in Suzuki-Miyaura coupling reactions. These reactions enable the formation of biaryl compounds, which are crucial in synthesizing pharmaceuticals, agrochemicals, and advanced materials. The presence of the bromine atom enhances the reactivity of the compound compared to other similar boronic esters .

Synthesis of Complex Organic Molecules :

This compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various transformations, such as oxidation and substitution reactions, allows for the introduction of diverse functional groups into organic frameworks .

Medicinal Chemistry

Pharmaceutical Intermediates :

In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is involved in the production of compounds like Perampanel, which is used to treat neurological disorders such as epilepsy and Parkinson's disease .

Targeted Drug Development :

The compound's unique structural features enable it to interact selectively with biological targets, making it valuable for developing targeted therapies. Its ability to form reversible covalent bonds with biomolecules allows for the modulation of enzyme activity and cellular signaling pathways .

Biological Studies

Cellular Effects and Mechanisms :

Research indicates that this compound influences various cellular processes. It can modulate cell signaling pathways and gene expression through its interactions with proteins and enzymes. For example, it has been shown to impact proteasome activity, which is critical for protein degradation and turnover within cells .

Biochemical Analysis :

This compound's interactions with biomolecules make it a useful tool in biochemical assays. Its ability to selectively bind to diols enables researchers to study carbohydrate interactions and modifications within biological systems .

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the boronic ester, which enhance its reactivity and selectivity in the coupling reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Neopentyl Glycol vs. Pinacol Boronic Esters

Neopentyl glycol boronic esters are less sterically hindered than pinacol (2,3-dimethyl-2,3-butanediol) esters, enabling improved reactivity in sterically demanding reactions. For example:

- Diastereoselectivity : In lithiation–borylation reactions, neopentyl glycol esters achieved 94:6 dr and 100% enantiomeric excess (es) , outperforming pinacol esters (85:15 dr) .

- Yield in Suzuki-Miyaura Coupling : The synthesis of biaryl 13 using a neopentyl glycol ester gave an 82% yield with MePhos ligand, compared to 58% with the corresponding boronic acid under similar conditions .

However, neopentyl glycol esters are more susceptible to hydrolysis than pinacol esters, necessitating careful handling in aqueous or biphasic systems .

Halogen-Substituted Analogs

The bromo and cyano substituents in 3-bromo-2-cyanophenylboronic acid neopentyl glycol ester differentiate it from related halogenated analogs:

- Reactivity : The bromo group enhances electrophilicity compared to chloro analogs, making it more reactive in cross-couplings.

Amino-Functionalized Neopentyl Glycol Esters

Compounds like 3-aminophenylboronic acid neopentyl glycol ester hydrochloride (CAS 850567-43-0) exhibit distinct electronic properties due to the electron-donating amino group:

- Electronic Effects: The amino group increases electron density at the boron center, altering reactivity in nucleophilic attacks .

- Stability: Amino-substituted esters are more prone to oxidation, requiring inert reaction conditions compared to the bromo-cyano derivative .

Other Diol-Based Boronic Esters

- 1,2-Benzenedimethanol Esters: These esters hydrolyze rapidly, limiting their utility in biphasic systems. Neopentyl glycol esters offer a balance between stability and reactivity .

- Bis(neopentylglycolato)diboron (B₂nep₂) : This diboron reagent transmetalates faster than Bpin analogs but is ineffective for alkylboronates, highlighting the unique role of aryl neopentyl glycol esters in coupling reactions .

Key Research Findings and Data Tables

Table 1: Performance in Lithiation–Borylation Reactions

| Boronic Ester Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (es) | Yield (%) |

|---|---|---|---|

| Neopentyl Glycol Ester | 94:6 | 100% | 98 |

| Pinacol Ester | 85:15 | 100% | 81 |

Table 2: Suzuki-Miyaura Coupling Yields

| Boronic Ester | Ligand | Yield (%) |

|---|---|---|

| Neopentyl Glycol Ester | MePhos | 82 |

| Boronic Acid | DavePhos | 58 |

Data from Table 4 () .

Biological Activity

3-Bromo-2-cyanophenylboronic acid neopentyl glycol ester is a boronic ester with significant biological activity, primarily due to its interactions with various biomolecules. This compound is characterized by the molecular formula and is integral in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in diverse organic molecules.

Target of Action

The primary target of this compound is its role in the Suzuki-Miyaura coupling reactions. In these reactions, the compound participates in the transmetalation step, facilitating the formation of new carbon-carbon bonds.

Mode of Action

This compound's reactivity is influenced by its unique electronic and steric properties due to the presence of bromine and cyano groups. These features enhance its utility in selective organic transformations, making it a valuable reagent in synthetic chemistry.

This compound interacts with various enzymes and proteins, modulating cellular processes by influencing:

- Cell Signaling Pathways : The compound can affect pathways that regulate cell growth and differentiation.

- Gene Expression : It may influence transcription factors and other regulatory proteins.

- Cellular Metabolism : The compound has been shown to impact metabolic pathways, particularly those involving proteasomes, which are crucial for protein degradation and turnover.

Cellular Effects

The biological activity of this compound extends to its effects on different cell types:

- Modulation of Cell Function : By interacting with cellular machinery, it can alter cell signaling and metabolic processes.

- Impact on Proteasome Activity : Studies indicate that boronic esters like this one can inhibit proteasome activity, leading to altered protein turnover rates.

Applications in Scientific Research

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Utilized in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. |

| Biology | Serves as a building block for synthesizing biologically active compounds. |

| Medicine | Involved in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). |

| Industry | Used in producing advanced materials and polymers. |

Case Studies and Research Findings

- Study on Cellular Impact : Research has demonstrated that this compound can significantly influence proteasome function, leading to altered cellular responses in cancer cell lines. This suggests potential applications in cancer therapeutics where modulation of protein degradation pathways is desired.

- Synthetic Applications : In a comparative study of various boronic esters, this compound was shown to outperform others in terms of yield and selectivity during Suzuki-Miyaura reactions involving sterically hindered substrates .

- Biochemical Interactions : Investigations into the reversible covalent bonding capabilities of this compound with diols have revealed its potential for selective modifications in carbohydrate chemistry, highlighting its significance in biological research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.